N6-Carbamoyl-L-threonyladenosine

説明

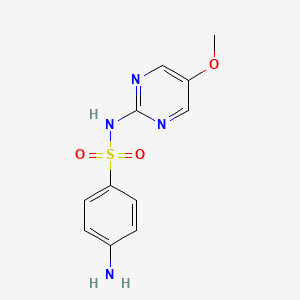

N6-Carbamoyl-L-threonyladenosine is a nucleoside modification found in all kingdoms of life at position 37 of tRNAs decoding ANN codons . It has a role as an Escherichia coli metabolite and a human metabolite . It is functionally related to an adenosine .

Synthesis Analysis

The proteins TsaB, TsaC (or C2), TsaD, and TsaE, comprise the biosynthetic apparatus responsible for t6A formation . TsaC (C2) and TsaD harbor the relevant active sites, with TsaC (C2) catalyzing the formation of the intermediate threonylcarbamoyladenosine monophosphate (TC-AMP) from ATP, threonine, and CO2, and TsaD catalyzing the transfer of the threonylcarbamoyl moiety from TC-AMP to A37 of substrate tRNAs .Molecular Structure Analysis

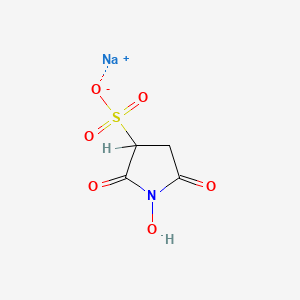

The molecular formula of N6-Carbamoyl-L-threonyladenosine is C15H20N6O8 . The IUPAC name is (2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid .Chemical Reactions Analysis

An E1-like enzyme, CsdL (renamed as TcdA), catalyzes ATP-dependent dehydration of t6A to form cyclic t6A (ct6A), which is a cyclized active ester with an oxazolone ring .Physical And Chemical Properties Analysis

The molecular weight of N6-Carbamoyl-L-threonyladenosine is 412.35 g/mol .科学的研究の応用

Role in Protein Synthesis

N6-Threonylcarbamoyladenosine (t6A) plays a crucial role in maintaining decoding accuracy during protein synthesis . It is found in transfer RNAs (tRNAs) responsible for ANN codons in all three domains of life .

tRNA Modification

t6A is a universally conserved tRNA modification found on all ANN-codon recognizing tRNAs . This modification confers both stability and functionality to the tRNA molecule .

KEOPS Complex

KEOPS is an ancient protein complex required for the biosynthesis of t6A . It consists minimally of four essential subunits, namely the proteins Kae1, Bud32, Cgi121, and Pcc1, with yeast possessing the fifth essential subunit Gon7 .

Role in Mitochondrial Gene Expression

t6A37 modification has multifaceted roles in mitochondrial gene expression . It selectively stimulates N1-methyladenosine at A9 (m1A9) and N2-methylguanosine at G10 (m2G10) modifications and causes a substantial reduction in the aminoacylation of mitochondrial tRNA Thr and tRNA Lys, resulting in impaired translation efficiency .

Impact on Cellular Biology

While Pcc1-mediated dimerization of KEOPS is required to support the growth of yeast, it is dispensable for t6A biosynthesis by archaeal KEOPS in vitro . This raises the question of how precisely Pcc1-mediated dimerization impacts cellular biology .

Role in Translational Fidelity

t6A37 hypomodification can lead to multiple types of amino acid misincorporation due to the misreading of near-cognate codons by t6A37-unmodified tRNAs . This indicates a triggered translational infidelity .

作用機序

N6-Threonylcarbamoyladenosine (t6A) is a universal modification that occurs at position 37 of tRNAs that decipher codons starting with adenosine . This compound plays a crucial role in various biological processes, including growth, telomere homeostasis, and transcription .

Target of Action

The primary targets of t6A are the ANN-decoding transfer RNAs (tRNAs) . This modification is found in nearly all tRNAs that decode ANN codons . The t6A modification is responsible for decoding ANN (N = A, T, G, C) codons of tRNA at the 37th position of adenine .

Mode of Action

t6A stabilizes structural configurations of the anticodon stem loop, promotes anticodon–codon pairing, and safeguards the translational fidelity . The modification is co-catalyzed by two universally conserved protein families: TsaC/Sua5 (COG0009) and TsaD/Kae1/Qri7 (COG0533) . These enzymes utilize the substrates of L-threonine, HCO3−/CO2, and ATP to synthesize an intermediate L-threonylcarbamoyladenylate (TC-AMP). The threonylcarbamoyl moiety of the TC-AMP intermediate is then transferred onto the A37 of substrate tRNAs .

Biochemical Pathways

The biochemical pathway of t6A37 modification has been extensively studied in bacteria, archaea, eukaryotes, and organelles . The biosynthesis of t6A37 takes place in two steps. First, YrdC/Sua5 utilizes threonine, bicarbonate, and ATP as substrates to catalyze the formation of an L-threonylcarbamoyladenylate intermediate (TC-AMP). Second, the TsaD/Kae1/Qri7 family protein functions as a catalytic subunit, transferring the L-threonylcarbamoyl moiety of the TC-AMP intermediate to A37 .

Pharmacokinetics

It’s known that t6a is a universal modification found in all three domains of life, suggesting that it is well-absorbed and distributed across different types of cells .

Result of Action

The t6A modification serves to strengthen the codon–anticodon interaction and promote translational fidelity by the ribosome . Cells deficient for t6A modification exhibit an increased frequency of frameshift events and are prone to errors in AUG start codon selection, both of which can severely impair normal cellular physiology .

Action Environment

The action of t6A is influenced by various environmental factors. For instance, in bacteria, YgjD orthologues operate in concert with the bacterial-specific proteins YeaZ and YjeE . In archaeal and eukaryotic systems, Kae1 operates as part of a larger macromolecular assembly called KEOPS with Bud32, Cgi121, Gon7, and Pcc1 subunits . Qri7 orthologues function in the mitochondria and may represent the most primitive member of the Kae1/Qri7/YgjD protein family .

特性

IUPAC Name |

(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O8/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28)/t5-,6-,7+,9-,10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUYMBPXEFMLNW-DWVDDHQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70947655 | |

| Record name | N-{Hydroxy[(9-pentofuranosyl-9H-purin-6-yl)amino]methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-Carbamoyl-L-threonyladenosine | |

CAS RN |

24719-82-2 | |

| Record name | N6-Threonylcarbamoyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24719-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(6)-(N-Threonylcarbonyl)adenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024719822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{Hydroxy[(9-pentofuranosyl-9H-purin-6-yl)amino]methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-THREONYLCARBAMOYLADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C55P4W4TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,10S,13R,14R,15S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1682499.png)

![potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B1682512.png)

![1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B1682516.png)